molecular formula C12H17N5O2 B2757631 8-(Azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 299419-35-5

8-(Azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2757631
CAS No.: 299419-35-5
M. Wt: 263.301
InChI Key: XBEDZGNBDDXQLF-UHFFFAOYSA-N
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Description

8-(Azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound with the molecular formula C17H25N5O2 and a molecular weight of 331.421 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.

Chemical Reactions Analysis

8-(Azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

8-(Azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(Azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

8-(Azepan-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

8-(azepan-1-yl)-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-16-9-8(10(18)15-12(16)19)13-11(14-9)17-6-4-2-3-5-7-17/h2-7H2,1H3,(H,13,14)(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEDZGNBDDXQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)NC(=N2)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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